8,9-dimethyl-7-(2-methylphenyl)-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
8,9-dimethyl-7-(2-methylphenyl)-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-dimethyl-7-(2-methylphenyl)-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves the cyclocondensation of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides in a microwave-mediated, catalyst-free reaction . This method is eco-friendly and results in good-to-excellent yields. The reaction is carried out in dry toluene with molecular sieves, leading to an enhanced yield of 89% under a shorter reaction time of 5 hours .
Industrial Production Methods
the principles of green chemistry and sustainable methodologies are often applied to scale up the synthesis of such heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
8,9-dimethyl-7-(2-methylphenyl)-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
8,9-dimethyl-7-(2-methylphenyl)-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a CDK2 inhibitor, which is an appealing target for cancer treatment.
Biological Research: It exhibits significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2.
Pharmaceutical Development: The compound’s ability to inhibit CDK2/cyclin A2 makes it a promising candidate for further drug development.
Mechanism of Action
The mechanism of action of 8,9-dimethyl-7-(2-methylphenyl)-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of CDK2/cyclin A2. This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which plays a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities.
1,2,4-Triazolo[1,5-a]pyridines: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Uniqueness
8,9-dimethyl-7-(2-methylphenyl)-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific structure, which allows it to effectively inhibit CDK2/cyclin A2. This specificity makes it a valuable compound for targeted cancer therapy .
Properties
Molecular Formula |
C22H19N5 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
11,12-dimethyl-10-(2-methylphenyl)-4-phenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C22H19N5/c1-14-9-7-8-12-18(14)27-16(3)15(2)19-21(27)23-13-26-22(19)24-20(25-26)17-10-5-4-6-11-17/h4-13H,1-3H3 |
InChI Key |
VLWPHRFRIDROCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=CC=C5)C)C |
Origin of Product |
United States |
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